[3-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate
Overview
Description
[3-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate: is a complex organic compound characterized by the presence of two 2,5-dioxopyrrolidin-1-yl groups attached to a phenyl ring via acetyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the reaction of 3-hydroxyphenyl acetate with 2,5-dioxopyrrolidin-1-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring or the acetyl groups.
Reduction: Reduction reactions may target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moieties.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals.
Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine: Potential medical applications include its use as a precursor in the synthesis of drugs targeting specific pathways or diseases.
Industry: In industrial applications, the compound can be utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which [3-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl groups may facilitate binding to active sites, while the 2,5-dioxopyrrolidin-1-yl moieties can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with applications in enhancing antimicrobial activity.
Dichloroaniline: Aniline derivatives with different substitution patterns.
Uniqueness: The uniqueness of [3-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c21-13-4-5-14(22)19(13)9-17(25)27-11-2-1-3-12(8-11)28-18(26)10-20-15(23)6-7-16(20)24/h1-3,8H,4-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQJXPPIGNNNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2=CC(=CC=C2)OC(=O)CN3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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